9-Octadecenoic acid (9Z)-, compd. with 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1)
Description
The compound , 9-Octadecenoic acid (9Z)-, compounded with 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1), is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the class of substances that 9-Octadecenoic acid belongs to. For instance, (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid is a derivative of a fatty acid that was identified as an aromatase inhibitor in the roots of Urtica dioica . Similarly, 12,13,17-trihydroxy-9(Z)-octadecenoic acid (THOA) is another derivative of a fatty acid produced by microbial transformation with Clavibacter sp. ALA2 . These compounds are structurally related to 9-Octadecenoic acid and provide a context for understanding the chemical family and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves both chemical and biological processes. For example, the aromatase inhibitor from Urtica dioica roots was synthesized using lipoxygenase from tomatoes, which also inhibited aromatase . This suggests that enzymatic synthesis can be a viable method for producing similar compounds. The production of THOA from linoleic acid by Clavibacter sp. ALA2 indicates that microbial transformation is another method for synthesizing hydroxylated fatty acids . These methods could potentially be adapted for the synthesis of 9-Octadecenoic acid compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. The structure of (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid was confirmed by GC/MS after derivatization . THOA's structure was elucidated using 1H and 13C nuclear magnetic resonance, Fourier transform infrared, and mass spectroscopy . These techniques are essential for understanding the molecular structure of 9-Octadecenoic acid compounds and can be used to confirm the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involving these fatty acid derivatives are not extensively discussed in the provided papers. However, the inhibition of aromatase by (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid indicates that these compounds can interact with enzymes and potentially interfere with steroid biosynthesis . The fact that THOA was not further metabolized by Clavibacter sp. ALA2 suggests stability under certain biological conditions . These insights can be useful when considering the reactivity and metabolic fate of 9-Octadecenoic acid compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds related to 9-Octadecenoic acid are not detailed in the provided papers. However, the purification of THOA by high-pressure liquid chromatography implies certain solubility characteristics and stability under chromatographic conditions . The identification of (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid by GC/MS suggests volatility and thermal stability sufficient for gas chromatography . These properties are important for the characterization and handling of 9-Octadecenoic acid compounds.
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis Approaches : Studies have documented various synthesis methods for related compounds. For instance, the synthesis of 7,10-dihydroxy-8(E)-octadecenoic acid, which shares similarities with 9-Octadecenoic acid, was achieved using a multi-step chemical process, involving protection, extension, and reduction steps (Mhaskar & Subbarao, 1993).
Chemical Analysis and Properties : Research on trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides provides insights into the chemical properties and stereochemistry of similar fatty acids (Hamberg, 1991).
Bioactivity and Potential Applications
Cytotoxic Compounds from Mushrooms : A study identified compounds including 9-Octadecenoic acid derivatives from Amanita spissacea, showing potent cytotoxic activity in human lung cancer cell lines, indicating potential applications in cancer therapy (So et al., 2019).
Natural Ligands for Receptors : Compounds structurally related to 9-Octadecenoic acid have been isolated from adlay seeds and identified as ligands for peroxisome proliferator-activated receptor γ (PPARγ), suggesting therapeutic potential in diseases modulated by PPARγ (Yokoi et al., 2009).
Physicochemical Transformations
Ozonolysis and Decomposition : Research on the ozonolysis of oleic acid (a similar unsaturated fatty acid) highlights the formation of various products, including oligomeric molecules, which may be relevant for understanding the reactivity and decomposition pathways of 9-Octadecenoic acid compounds (Reynolds et al., 2006).
Decarboxylation and Catalysis : Studies have also explored the decarboxylation of fatty acids like 9-Octadecenoic acid using catalysts like triruthenium dodecacarbonyl, yielding mixtures of hydrocarbons with potential applications in fuel synthesis (Knothe et al., 2017).
properties
IUPAC Name |
2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;(Z)-octadec-9-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N2O.C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,25H,2-8,11-21H2,1H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+;10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAQLNDBXXAOPJ-DGNUWDJVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCO.CCCCCCCCC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO.CCCCCCCC/C=C\CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline oleate | |
CAS RN |
68052-47-1 | |
Record name | 9-Octadecenoic acid (9Z)-, compd. with 2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, compd. with 2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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